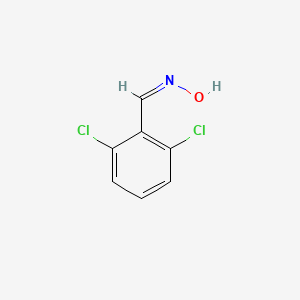

(Z)-2,6-二氯苯甲醛肟

描述

Oximes are renowned for their widespread applications in medicinal chemistry, including as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Synthesis Analysis

The highly stereoselective conversion of aldehydes and ketones to their corresponding oximes with hydroxylamine hydrochloride are catalyzed by CuSO4 and K2CO3 . This method occurs under mild reaction conditions with high yields .

Molecular Structure Analysis

Oximes (RR’C=N-OH) represent an important class of organic compounds with a wide range of practical applications . The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .

Chemical Reactions Analysis

Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

Physical and Chemical Properties Analysis

Oximes are hard to reduce and, if reactive, reductive cleavage of the weak N−O bond often leads to primary amine side products . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups .

科学研究应用

环境修复和能量转换

人们正在探索肟类化合物在环境净化和能量产生方面的潜力。例如,Z 型光催化系统(其骨架中可能涉及肟官能团)被研究用于其降解污染物和分解水以产生氢(一种清洁能源)的能力。这些系统以其有效分离光生电子-空穴对以及改善的氧化和还原能力而著称,这使得它们有望解决环境退化和能源短缺问题 (Huang 等人,2019 年)。

生物医学应用

对肟的研究,包括它们在对抗有机磷酸盐中毒和穿透生物屏障中的作用,揭示了它们的治疗潜力。肟被认为可以增强阿托品解毒效果,尽管它们穿透血脑屏障 (BBB) 和在脑中重新激活乙酰胆碱酯酶 (AChE) 的能力仍是持续研究的主题。这一研究领域对于开发治疗神经毒剂和其他神经系统疾病的治疗方法至关重要 (Voicu 等人,2010 年)。

氧化应激和抗氧化活性

肟及相关化合物在氧化应激和抗氧化活性中发挥着重要作用,这是理解各种疾病和衰老发病机制的关键领域。活性氧 (ROS) 的产生及其被抗氧化剂中和对于维持细胞健康至关重要。例如,锌具有抗氧化特性,可以防止氧化应激,这是慢性疾病和衰老过程的促成因素。该领域的研究探索了锌和潜在的肟类化合物发挥其对氧化损伤的保护作用的机制 (Marreiro 等人,2017 年)。

水处理和修复

零价铁 (ZVI) 在水处理和修复中的使用(可能与复杂环境基质中的肟相互作用)是另一个备受关注的领域。人们正在研究 ZVI 去除地下水和废水中各种污染物的能力。研究重点是作用机制,包括肟在增强 ZVI 性能和开发更有效的处理解决方案的新材料中的作用 (Fu 等人,2014 年)。

作用机制

Target of Action

The primary targets of oxime compounds, such as (Z)-2,6-Dichlorobenzaldehyde oxime, are often enzymes like acetylcholinesterase (AChE) . AChE is a critical enzyme involved in nerve function, and its inhibition can lead to various pharmacological effects .

Mode of Action

Oximes, including (Z)-2,6-Dichlorobenzaldehyde oxime, are known to interact with their targets by reactivating enzymes that have been inhibited by organophosphates . They achieve this by removing the phosphyl moiety from the active site serine of AChE . This reactivation process is crucial in counteracting the effects of organophosphate poisoning .

Biochemical Pathways

The action of oximes affects the biochemical pathway involving AChE. By reactivating AChE, oximes help restore the normal function of the nervous system, which can be disrupted by organophosphates

Pharmacokinetics

The pharmacokinetics of oximes, including aspects such as absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effectiveness . .

Result of Action

The molecular and cellular effects of (Z)-2,6-Dichlorobenzaldehyde oxime’s action would largely depend on its specific targets and mode of action. Given its classification as an oxime, it’s likely to have effects related to the reactivation of AChE and the reversal of organophosphate poisoning . This can result in the restoration of normal nerve function at the molecular level and the alleviation of poisoning symptoms at the cellular and organism levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Z)-2,6-Dichlorobenzaldehyde oxime. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s effectiveness can be influenced by the physiological environment within the body, including factors like enzyme levels, organ function, and overall health status .

安全和危害

属性

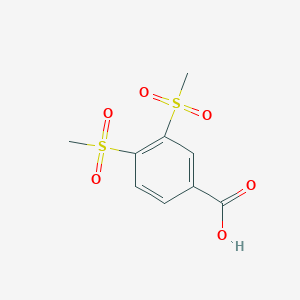

IUPAC Name |

(NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSXDWIAUZOFFV-WMZJFQQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N\O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418631 | |

| Record name | (Z)-2,6-Dichlorobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3714-77-0, 25185-95-9 | |

| Record name | [C(Z)]-2,6-Dichlorobenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-2,6-Dichlorobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime, (Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)

![2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID](/img/structure/B3424791.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)

![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)